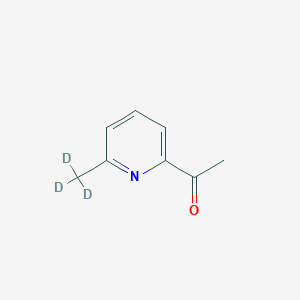

2-Acetyl-6-(methyl-d3)-pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1185320-03-9 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

138.18 g/mol |

IUPAC Name |

1-[6-(trideuteriomethyl)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3/i1D3 |

InChI Key |

FPQMUQPPAYCAME-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC(=CC=C1)C(=O)C |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies

Precursor Synthesis and Deuterium (B1214612) Introduction Techniques

The synthesis of 2-Acetyl-6-(methyl-d3)-pyridine hinges on the efficient preparation of a suitable precursor and the subsequent regioselective introduction of deuterium at the methyl group.

Regioselective and Stereoselective Deuteration Approaches for the Methyl Group

The key challenge in the synthesis of this compound lies in the selective deuteration of the methyl group without affecting other potentially reactive sites, such as the acetyl group or the pyridine (B92270) ring itself.

One plausible approach involves the use of a deuterated methylating agent on a precursor that already contains the acetylpyridine scaffold but lacks the 6-methyl group. For instance, a precursor like 2-acetyl-6-halopyridine could be subjected to a cross-coupling reaction with a deuterated methyl organometallic reagent, such as (CD₃)₂Zn or CD₃MgI.

Alternatively, direct H/D exchange on the pre-existing methyl group of 2-acetyl-6-methylpyridine (B1266835) is a more atom-economical approach. Base-catalyzed H/D exchange reactions are a common strategy for deuterating C(sp³)–H bonds adjacent to an activating group. osti.gov However, the acetyl group's enolizable protons and the potential for ring proton exchange under harsh basic conditions present significant challenges for selectivity.

Recent advancements in catalysis offer more direct routes. For instance, ruthenium-catalyzed H/D exchange has been shown to be effective for the deuteration of various organic moieties, with directing groups such as pyridine influencing the regioselectivity. While not specifically demonstrated for 2-acetyl-6-methylpyridine, this method holds promise for the selective deuteration of the methyl group under appropriate conditions.

Optimization of Deuterium Purity and Isotopic Enrichment

Achieving high isotopic enrichment is crucial for the intended applications of this compound. The choice of deuterating agent and reaction conditions plays a pivotal role in maximizing the incorporation of deuterium.

When using deuterated methylating agents, the isotopic purity of the starting deuterated source (e.g., CD₃I) directly translates to the purity of the final product. Therefore, using highly enriched sources is paramount.

In H/D exchange reactions, the extent of deuteration is often governed by equilibrium. To drive the equilibrium towards the deuterated product, a large excess of the deuterium source (e.g., D₂O) and prolonged reaction times are typically employed. The use of co-solvents that are miscible with both the organic substrate and the deuterium source can also enhance the exchange efficiency. The isolation of intermediates, where possible, can help remove partially unlabeled material before proceeding to the next step, thereby increasing the final isotopic purity. nih.gov

Monitoring the isotopic enrichment throughout the synthesis is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Mass Spectrometry (MS) are invaluable for quantifying the percentage of deuterium incorporation.

| Technique | Application in Isotopic Enrichment Analysis |

| ¹H NMR | Disappearance or reduction of the signal corresponding to the methyl protons. |

| ²H NMR | Appearance of a signal corresponding to the deuterated methyl group. |

| Mass Spectrometry | Shift in the molecular ion peak by +3 m/z units compared to the non-deuterated compound. |

Evaluation of Deuterium Exchange Reactions in Pyridine Systems

The pyridine ring itself can undergo H/D exchange under certain conditions, which could lead to undesired side products and a decrease in the isotopic purity of the target compound. The acidity of the ring protons in pyridine is influenced by the substituents. The electron-withdrawing acetyl group at the 2-position and the electron-donating methyl group at the 6-position will have opposing effects on the electron density of the pyridine ring.

Base-catalyzed H/D exchange on pyridine rings typically occurs at the C2 and C6 positions due to the inductive effect of the nitrogen atom. However, the presence of substituents can alter this selectivity. For instance, K₂CO₃/18-crown-6 has been used for selective H/D exchange of heteroarenes, where a bromide directing group was found to be essential for enhancing the reactivity of the adjacent C-H bond. osti.gov

Acid-catalyzed exchange is also a possibility, particularly for aromatic systems. However, this often requires harsh conditions and may lack regioselectivity. nih.gov Electrochemical methods for C-H deuteration of pyridine derivatives using D₂O have also been developed, offering a metal- and acid/base-free approach with high chemo- and regioselectivity, often favoring the C4 position. researchgate.net

Careful selection of the reaction conditions is therefore critical to favor deuteration of the methyl group while minimizing exchange on the pyridine ring and the acetyl group. The use of milder, more selective catalytic systems is a key area of ongoing research to address this challenge.

Total Synthesis Pathways of this compound

The total synthesis of this compound requires a well-designed synthetic route that strategically incorporates the deuterated methyl group and allows for efficient construction of the substituted pyridine core.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound suggests several possible disconnection strategies. A common approach for synthesizing substituted pyridines is through condensation reactions.

Strategy 1: Late-stage deuteration

This approach involves the synthesis of the non-deuterated precursor, 2-acetyl-6-methylpyridine, followed by a selective deuteration of the methyl group as the final step.

Disconnection: C(sp³)-D bond of the methyl group.

Forward Synthesis: H/D exchange on 2-acetyl-6-methylpyridine or a functional group transformation approach (e.g., halogenation followed by reduction with a deuterium source).

Strategy 2: Early-stage deuteration

This strategy introduces the deuterated methyl group at an earlier stage of the synthesis, building the pyridine ring around a deuterated precursor.

Disconnection: C-C bonds of the pyridine ring. A plausible disconnection would lead to a deuterated β-diketone or a related synthon. For example, a Hantzsch-type pyridine synthesis could be envisioned using a deuterated acetylacetone (B45752) derivative.

Forward Synthesis: Condensation of a deuterated building block (e.g., 1,1,1-trideuterio-2,4-pentanedione) with an appropriate enamine and an aldehyde, followed by oxidation to the pyridine.

A patent for the synthesis of 2-acetyl-6-cyanopyridine describes the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium followed by dimethylacetamide, which could be adapted for the synthesis of the acetylpyridine core. google.com

Multi-step Reaction Sequence Optimization and Yield Enhancement

Optimizing a multi-step synthesis involves maximizing the yield of each individual step and minimizing purification losses. For the synthesis of this compound, several factors need to be considered.

If a late-stage deuteration approach is chosen, the synthesis of the 2-acetyl-6-methylpyridine precursor must be efficient. One reported method involves the acylation of 2-bromopyridine (B144113) via a Grignard reagent, though this would require subsequent methylation. wikipedia.org A more direct route could involve the reaction of 2,6-lutidine with an acylating agent, although controlling the position of acylation can be challenging.

In any multi-step sequence, the choice of protecting groups, if necessary, is critical to avoid unwanted side reactions. For instance, the acetyl group might need to be protected during a harsh deuteration step.

The following table outlines a potential multi-step synthesis with key optimization considerations:

| Step | Reaction | Key Optimization Parameters | Potential for Yield Enhancement |

| 1 | Synthesis of 2-bromo-6-methylpyridine | Starting material purity, reaction temperature, stoichiometry of reagents. | High-yielding bromination of 2-picoline. |

| 2 | Formation of Grignard reagent | Anhydrous conditions, activation of magnesium. | Use of freshly prepared Grignard reagent. |

| 3 | Acylation with a deuterated acetyl source | Choice of deuterated acylating agent (e.g., (CD₃CO)₂O), reaction temperature. | Optimization of stoichiometry to avoid side reactions. |

| 4 | Purification | Choice of chromatographic method, solvent selection. | Efficient purification to remove byproducts and unreacted starting materials. |

Continuous flow chemistry is another modern approach that can enhance yield and safety, especially for reactions involving hazardous reagents or intermediates. rsc.org

Purification Methodologies for High Chemical and Isotopic Purity

The utility of isotopically labeled compounds such as this compound is critically dependent on their chemical and isotopic purity. Contaminants, whether they are residual starting materials, byproducts from the synthesis, or unlabeled compound, can compromise experimental results. Therefore, rigorous purification is an essential step following synthesis. moravek.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of isotopically labeled compounds. moravek.com Its high resolving power allows for the separation of the target molecule from structurally similar impurities. Different modes of HPLC, such as reversed-phase or normal-phase, can be employed depending on the polarity of the compound and its impurities. For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a common approach.

Following chromatographic separation, the purity of the collected fractions must be verified. This is typically a multi-step process:

Chemical Purity Assessment: This is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and UV spectroscopy. LC-MS provides information on the mass of the compound, confirming its identity, while the UV trace indicates the presence of any other absorbing species. acs.org High purity is generally considered to be greater than 95%. acs.org

Isotopic Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining the extent and position of isotopic labeling. wikipedia.org

¹H NMR: In the case of this compound, the absence or significant reduction of the singlet corresponding to the acetyl methyl protons (around 2.5 ppm) confirms successful deuteration.

Mass Spectrometry: MS analysis will show a molecular ion peak shifted by +3 mass units compared to the unlabeled compound, confirming the incorporation of three deuterium atoms. The relative intensity of the labeled and unlabeled peaks allows for the calculation of isotopic enrichment.

The table below summarizes the key methodologies used for ensuring the purity of isotopically labeled compounds.

| Purification/Analysis Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. moravek.com | Isolation of the deuterated compound from unlabeled starting material and synthesis byproducts. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. acs.org | Confirmation of molecular weight (identity) and assessment of chemical purity. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclei with different gyromagnetic ratios based on their interaction with a magnetic field. wikipedia.org | Verification of the specific site of deuteration and quantification of isotopic enrichment. |

Derivatization and Functionalization for Specialized Research Applications

The 2-acetylpyridine (B122185) scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives for various research applications, including the development of ligands for metal complexes and enzyme inhibitors. scielo.brontosight.ai The presence of the deuterium-labeled methyl group in this compound adds another layer of utility, enabling its use as an internal standard or a mechanistic probe.

Chemical Transformations at the Acetyl Moiety

The acetyl group is a primary site for chemical transformations due to the reactivity of the carbonyl group and the acidity of the adjacent α-hydrogens (or in this case, deuteriums).

One common strategy involves the deprotonation of the methyl group. The use of a strong base like sodium hydride (NaH) can generate a carbanion, which is a potent nucleophile. scielo.brresearchgate.net This enolate can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. scielo.br For instance, reaction with benzyl (B1604629) bromide would yield the corresponding 1,3-disubstituted propan-1-one derivative. This method is efficient, and using NaH helps to minimize side reactions that can occur with other bases like NaOH. scielo.brresearchgate.net

The carbonyl group itself can undergo nucleophilic addition. For example, in the presence of copper(II) salts and a strong base, 2-acetylpyridine can undergo an aldol-type condensation reaction. rsc.org Another important reaction is the crossed-aldol condensation with various aromatic aldehydes, which can be catalyzed under solvent-free conditions to produce α,β-unsaturated ketones, also known as chalcones. researchgate.netrsc.org

The acetyl group can also be a precursor for forming heterocyclic systems. Reaction of 2-acetyl-6-cyanopyridine with iodine in pyridine leads to the formation of a pyridinium (B92312) salt, demonstrating another pathway for functionalization at the carbon adjacent to the carbonyl. google.com

| Reaction Type | Reagents | Resulting Structure |

| Alkylation | 1. NaH 2. Alkyl Halide (R-X) | Substitution at the methyl group. scielo.br |

| Aldol Condensation | Aromatic Aldehyde (Ar-CHO), Catalyst | Formation of an α,β-unsaturated ketone (chalcone). researchgate.net |

| Pyridinium Salt Formation | Iodine, Pyridine | Formation of a pyridinium salt at the methylene (B1212753) carbon. google.com |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring itself offers opportunities for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609). However, specific positions can be targeted.

N-alkylation of the pyridine nitrogen is a straightforward modification. For example, heating 2-acetylpyridine with iodine in dry pyridine results in the formation of an N-acylpyridinium iodide. chemspider.com

Introducing substituents onto the pyridine ring often requires starting with a pre-functionalized ring. A common strategy is to use a halogenated pyridine, such as a bromo- or chloro-pyridine, which can then undergo cross-coupling reactions or conversion to an organometallic reagent. For example, 2-bromopyridine can be converted to a Grignard reagent, which then reacts with an acylating agent to form 2-acetylpyridine. wikipedia.org This synthetic logic implies that to create a substituted version of this compound, one could start with a suitably substituted 2-bromopyridine, convert it to the Grignard reagent, and then acylate it with a deuterated acetyl source.

Biocatalytic approaches are also emerging. For instance, recombinant whole-cell catalysts have been used to hydroxylate pyridine rings, such as in the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, showcasing the potential for enzymatic modifications on the ring. rsc.org

Synthesis of Further Multi-Labeled Analogs

For more complex mechanistic or metabolic studies, it may be necessary to incorporate additional isotopic labels into the this compound molecule. This creates multi-labeled analogs that can provide more detailed tracking information. nih.gov

The synthesis of such compounds relies on the use of starting materials that are already isotopically enriched. These strategies often involve multi-step chemical syntheses. acs.org For example, to introduce a ¹³C label into the carbonyl position, the acylation step of the synthesis would need to employ a ¹³C-labeled acetylating agent, such as [1-¹³C]acetyl chloride or [¹³C₂]acetic anhydride (B1165640).

Similarly, a ¹⁵N label can be incorporated into the pyridine ring. This typically requires starting the entire synthesis from a ¹⁵N-labeled pyridine precursor, such as [¹⁵N]picoline or [¹⁵N]pyridine. These labeled precursors can be incorporated into biosynthetic pathways or used in traditional chemical synthesis routes. nih.gov Parallel stable isotope labeling (SIL) is a powerful platform where an organism is fed various labeled precursors (e.g., [1-¹³C]acetate, [¹⁵N]glutamate) to produce a suite of labeled metabolites, which can then be identified by mass spectrometry. nih.gov This approach could theoretically be used to produce multi-labeled 2-acetylpyridine derivatives in a biological system.

The synthesis of these multi-labeled analogs requires careful planning of the synthetic route to ensure the labels are introduced at the desired positions with high efficiency.

Sophisticated Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including isotopically labeled compounds like 2-Acetyl-6-(methyl-d3)-pyridine.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the covalent framework of the molecule.

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the protons on the pyridine (B92270) ring, confirming their positions relative to one another. For instance, the proton at position 3 would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the ¹³C signals of the protonated carbons in the pyridine ring. The absence of a cross-peak for the carbon at position 6 in the ¹H-coupled spectrum confirms the deuterium (B1214612) substitution at the methyl group. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

| 2 | - | ~153 | - |

| 3 | ~7.90 (d) | ~121 | C2, C4, C5 |

| 4 | ~7.80 (t) | ~137 | C3, C5, C6 |

| 5 | ~7.45 (d) | ~120 | C3, C4, C6 |

| 6 | - | ~158 | - |

| 7 (C=O) | - | ~200 | - |

| 8 (CH₃) | ~2.60 (s) | ~25 | C7, C2 |

| 9 (CD₃) | - | ~20 (multiplet) | - |

Note: Predicted shifts are based on the non-deuterated analog, 2-acetyl-6-methylpyridine (B1266835), and general principles of isotope effects. Actual values may vary.

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the presence and location of the deuterium label. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum confirms successful isotopic enrichment. wikipedia.org For this compound, a single resonance corresponding to the -CD₃ group would be expected. The chemical shift in the ²H spectrum is analogous to that in the ¹H spectrum. wikipedia.org This technique is highly effective for verifying the site-specificity of the deuteration, ensuring that the label is exclusively on the methyl group at position 6 and not elsewhere in the molecule. nih.gov A combination of quantitative ¹H and ²H NMR can be used to determine the isotopic abundance with high accuracy. nih.gov

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate molecular motions that occur on the NMR timescale, such as bond rotations. montana.edu In this compound, the primary focus of DNMR would be the rotational barrier around the single bond connecting the acetyl group to the pyridine ring.

At low temperatures, the rotation around the C2-C(O) bond may be slow enough to potentially observe distinct signals for different conformations. As the temperature is increased, the rate of rotation increases, leading to the broadening of signals and eventually their coalescence into a time-averaged signal. montana.edu By analyzing these line-shape changes, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation can be calculated. nih.govmdpi.com Such studies provide insight into the electronic and steric interactions between the acetyl group and the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments. rsc.orgccspublishing.org.cn

For this compound (C₈H₆D₃NO), the expected exact mass of the molecular ion [M]⁺˙ would be demonstrably different from its non-deuterated counterpart, 2-acetyl-6-methylpyridine (C₈H₉NO), confirming the incorporation of three deuterium atoms.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. youtube.com While HRMS can confirm the presence of deuterium, IRMS can provide a highly accurate quantification of the isotopic enrichment. By measuring the ratio of the ion corresponding to the deuterated molecule to that of the non-deuterated molecule (e.g., [M+3] vs. [M]), the percentage of isotopic labeling can be precisely determined. This is critical for applications where a known and high level of isotopic purity is required.

Table 2: Theoretical Isotopic Distribution for this compound

| Ion | Description | Relative Abundance (Theoretical) |

| [M]⁺˙ | Parent ion with no ¹³C | Base Peak (100%) |

| [M+1]⁺˙ | Parent ion with one ¹³C or residual ¹H | ~8.8% |

| [M+2]⁺˙ | Parent ion with two ¹³C or other isotopes | ~0.4% |

Note: Relative abundances are calculated based on natural isotopic abundances and are simplified. The actual measured ratios would be used to quantify isotopic purity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways by isolating a precursor ion, inducing fragmentation, and analyzing the resulting product ions. nationalmaglab.org The fragmentation of this compound upon electron ionization would likely proceed through several key pathways characteristic of ketones and pyridine derivatives. nih.govyoutube.com

A primary fragmentation event is often alpha-cleavage adjacent to the carbonyl group. youtube.com Two main alpha-cleavage pathways are possible:

Loss of the acetyl group radical (•COCH₃), which is not possible here. Instead, loss of a methyl radical (•CH₃) from the acetyl group would lead to a fragment ion. However, the most significant alpha-cleavage is the loss of the deuterated methyl group radical (•CD₃).

Cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of a pyridyl cation and an acetyl radical.

A common fragmentation pathway for ketones is the McLafferty rearrangement, but this is not possible for this compound as it lacks the required gamma-hydrogen on a flexible alkyl chain.

The deuterated methyl group provides a unique label to trace the fragments. For example, the loss of a neutral molecule of ketene (B1206846) (H₂C=C=O) is a common process for acetylpyridines. In this case, observing the loss of deuterated ketene or fragments containing the CD₃ group would provide definitive evidence for specific rearrangement mechanisms. nih.gov

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| [M-18]⁺˙ | Loss of •CD₃ radical | Alpha-cleavage of the C-C bond in the ethyl ketone moiety |

| [M-43]⁺˙ | Loss of •COCH₃ radical | Alpha-cleavage of the bond between the carbonyl and the ring |

| [Py-CD₃]⁺ | 6-(methyl-d3)-pyridyl cation | Cleavage of the C-C bond between the ring and carbonyl |

| [M-3]⁺˙ | Loss of D radical | Not a primary fragmentation pathway |

Note: The notation [M]⁺˙ represents the molecular ion. The fragmentation pathways are predictive and based on general principles.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Studies

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, with a molecular weight of 138.18 g/mol , both EI and ESI techniques offer complementary information. rrkchem.com

Electron Ionization (EI):

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive, predictable fragmentation. While specific EI data for the deuterated compound is not widely published, the fragmentation pattern can be predicted based on its non-deuterated analog, 2-Acetyl-6-methylpyridine. nist.gov The molecular ion peak for this compound would be observed at m/z 141 (M+•).

The primary fragmentation pathway involves the cleavage of the acetyl group. The most abundant fragment ion is typically formed by the loss of the methyl group from the acetyl moiety, resulting in a stable acylium ion.

Loss of the Acetyl Methyl Group: Cleavage of the C-C bond between the carbonyl carbon and the acetyl methyl group (CH₃) would lead to a fragment at m/z 126. This is a common pathway for acetyl-substituted aromatics.

Loss of the Deuterated Methyl Group: A key fragmentation for confirming the isotopic labeling would be the loss of the deuterated methyl radical (•CD₃) from the pyridine ring, leading to a fragment ion at m/z 123.

McLafferty Rearrangement: While less common for aromatic ketones, a potential rearrangement could occur, though it is not a dominant pathway for this class of compounds.

A comparison of the expected primary fragments in EI-MS is presented below.

Table 1: Predicted EI-MS Fragmentation of this compound and its Non-deuterated Analog

| Fragment Description | 2-Acetyl-6-methylpyridine (m/z) | This compound (m/z) |

| Molecular Ion [M]⁺• | 135 | 138 |

| Loss of Acetyl Methyl [M-CH₃]⁺ | 120 | 120 |

| Loss of Ring Methyl [M-CH₃]⁺ / [M-CD₃]⁺ | 120 | 123 |

| Acylium Ion [CH₃CO]⁺ | 43 | 43 |

Electrospray Ionization (ESI):

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular mass of non-volatile or thermally fragile compounds. researchgate.net For this compound, the primary ion observed in positive-ion ESI would be at m/z 139.

Tandem mass spectrometry (ESI-MS/MS) can be used to induce and study fragmentation. nih.govplos.org In this mode, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways often involve rearrangements and the loss of neutral molecules. nih.govplos.org For the protonated this compound, fragmentation would likely proceed through pathways similar to those of related protonated aroyl compounds, though specific studies on this molecule are not prevalent. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. researchgate.net These techniques are invaluable for structural confirmation and for studying subtle electronic and structural effects, such as those introduced by isotopic substitution.

For this compound, the spectra would be dominated by vibrations of the pyridine ring, the acetyl group, and the deuterated methyl group. Key expected vibrational bands include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically between 1690 and 1715 cm⁻¹, characteristic of an aryl ketone.

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes within the aromatic ring. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-D Stretching: The C-D stretching vibrations of the deuterated methyl group are expected at significantly lower frequencies than C-H stretches, typically in the 2100-2250 cm⁻¹ range.

Isotope Effect on Vibrational Frequencies and Intensities

The substitution of hydrogen with deuterium (a heavier isotope) has a pronounced effect on vibrational frequencies. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium doubles the mass of the hydrogen atom, the most significant shifts are observed for vibrational modes that involve the movement of this atom. libretexts.org

For this compound, the primary isotopic effects would be:

C-D vs. C-H Stretching: The C-H stretching frequencies of a methyl group are typically found around 2960 cm⁻¹. Due to the increased mass, the C-D stretching frequencies of the -CD₃ group are expected to shift down by a factor of approximately √2, to the 2100-2250 cm⁻¹ region. libretexts.org

Bending Modes: The bending (scissoring, rocking, wagging) modes of the methyl group, which appear in the 1375-1470 cm⁻¹ range for a CH₃ group, will also shift to lower wavenumbers for the CD₃ group.

This isotopic downshift is a powerful diagnostic tool for confirming the site and success of deuteration. libretexts.orgaps.org

Table 2: Expected Vibrational Frequency Shifts due to Deuteration

| Vibrational Mode | Typical Frequency (C-H) | Expected Frequency (C-D) |

| Symmetric/Asymmetric Stretch | ~2870-2960 cm⁻¹ | ~2100-2250 cm⁻¹ |

| Bending (Scissoring/Wagging) | ~1350-1470 cm⁻¹ | ~950-1050 cm⁻¹ |

Conformational Analysis via Vibrational Spectroscopy

The rotational orientation of the acetyl group relative to the pyridine ring defines the conformational isomers of the molecule. Vibrational spectroscopy, often combined with computational methods like Density Functional Theory (DFT), can be used to study this conformational landscape. researchgate.net

Different conformers may exhibit slight variations in their vibrational frequencies, particularly for modes involving the acetyl group and the adjacent C-C bond. By comparing experimental FT-IR and Raman spectra with theoretically predicted spectra for different possible conformations (e.g., planar vs. non-planar), the most stable conformer in the gas phase or in solution can be identified. researchgate.net For 2-Acetyl-6-methylpyridine and its deuterated analog, the planarity of the acetyl group with the pyridine ring is influenced by steric hindrance from the 6-methyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov While the specific crystal structure of this compound is not described in the searched literature, analysis of related compounds like other acetyl pyridine derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.net The non-deuterated analog, 2-Acetyl-6-methylpyridine, is a solid, suggesting that single crystals suitable for X-ray diffraction could be grown. sigmaaldrich.com

Crystal Packing and Intermolecular Interactions

In the solid state, the packing of molecules is governed by intermolecular forces. For this compound, the following interactions would be expected to play a significant role:

π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of pyridine derivatives. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the aromatic C-H groups and the carbonyl oxygen atom of neighboring molecules.

C-H···N Hydrogen Bonds: Interactions between methyl or aromatic C-H groups and the nitrogen atom of the pyridine ring of an adjacent molecule are also possible.

Geometric Parameters and Bond Length/Angle Analysis

X-ray analysis would provide precise measurements of the molecule's geometry. Based on data from similar structures, the following features are anticipated researchgate.net:

The pyridine ring would exhibit typical aromatic C-C and C-N bond lengths.

The C=O bond of the acetyl group is expected to have a length of approximately 1.22 Å.

The bond angle of the C-C(O)-C moiety would be close to 120°, consistent with sp² hybridization.

A slight twist between the plane of the acetyl group and the plane of the pyridine ring may be observed to minimize steric repulsion with the deuterated methyl group at the 6-position.

Table 3: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Notes |

| C=O Bond Length | ~1.22 Å | Typical for an aryl ketone. |

| C(ring)-C(acetyl) Bond Length | ~1.50 Å | Single bond between two sp² carbons. |

| O-C-C Bond Angle | ~119-122° | Reflects sp² hybridization of the carbonyl carbon. |

| C-N-C (Pyridine Ring) Angle | ~117° | Typical for a substituted pyridine. |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of pyridine (B92270) derivatives. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For molecules like 2-acetyl-6-(methyl-d3)-pyridine, DFT, often with hybrid functionals like B3LYP and basis sets such as 6-311G, provides a balance of computational cost and accuracy. scielo.brresearchgate.netscielo.br

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of 2-acetylpyridine (B122185), DFT calculations have been used to optimize molecular structures in the gas phase. scielo.brscispace.com Studies on related compounds show that the pyridine ring and the acetyl group are largely coplanar to maximize conjugation. scielo.br The geometry around the acetyl group's carbonyl carbon is typically trigonal planar. scielo.br

The substitution of three hydrogen atoms with deuterium (B1214612) in the methyl group of this compound is not expected to significantly alter the bond lengths or bond angles of the molecular frame. The primary conformational flexibility in the molecule arises from the rotation of the acetyl group relative to the pyridine ring and the rotation of the deuterated methyl group. The barrier to rotation for the acetyl group can be calculated to understand the energetic favorability of the planar conformation.

Table 1: Representative Calculated Geometrical Parameters for 2-Acetylpyridine Derivatives Note: This data is based on calculations for non-deuterated 2-acetylpyridine derivatives and serves as a close approximation for the deuterated compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=O | ~1.22 Å | scielo.br |

| Bond Length | C-C (acetyl) | ~1.51 Å | scielo.br |

| Bond Length | C-N (pyridine) | ~1.34 Å | scielo.br |

| Bond Angle | O=C-C | ~122° | scielo.br |

| Bond Angle | C-C-N (ring) | ~123° | scielo.br |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals provide insight into a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scielo.br A smaller gap suggests higher reactivity. scispace.com

For 2-acetylpyridine, calculations show that the HOMO is typically delocalized over the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety and the pyridine ring. scielo.brscispace.com This distribution indicates that the molecule can engage in both electrophilic and nucleophilic interactions at different sites. The acetyl group, being electron-withdrawing, lowers the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack.

The HOMO-LUMO gap for the parent 2-acetylpyridine has been calculated to be approximately 0.176 eV. scielo.brscispace.com This relatively small gap indicates a molecule with considerable chemical reactivity. scispace.com The isotopic labeling in this compound would have a negligible effect on these electronic properties.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Acetylpyridine

| Molecular Orbital | Energy (eV) | Description | Reference |

| HOMO | -0.250 | Delocalized on pyridine ring and carbonyl group | scielo.brscispace.com |

| LUMO | -0.074 | Localized on carbonyl moiety and pyridine ring | scielo.brscispace.com |

| HOMO-LUMO Gap | 0.176 | Indicates high reactivity | scielo.brscispace.com |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C). researchgate.net Calculations on related pyridine derivatives have shown good correlation between computed and experimental chemical shifts. researchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons and the carbons of the pyridine ring and acetyl group. The deuterium substitution would primarily manifest in the ¹H NMR spectrum by the absence of the methyl proton signal and in the ¹³C NMR as a triplet for the deuterated methyl carbon due to C-D coupling.

Vibrational Frequencies: Theoretical frequency calculations are used to predict infrared (IR) and Raman spectra. A key application here would be to identify the vibrational modes associated with the C-D bonds in the deuterated methyl group. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching and bending frequencies are predicted to be significantly lower than the corresponding C-H frequencies. This isotopic shift is a clear marker that can be verified experimentally and is a primary consequence of the deuteration. All other vibrational frequencies of the molecular skeleton would be minimally affected.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvent molecules. aps.org Although specific MD studies on this compound were not found, the methodology can be described.

MD simulations can explore the conformational landscape of a molecule by simulating its atomic motions over time. For this compound, a key dynamic process is the rotation of the acetyl group around the C-C bond connecting it to the pyridine ring. MD simulations could be used to sample different rotational angles (dihedrals) and determine the potential energy surface for this rotation. This would reveal the energy barriers between different conformations and the pathways for interconversion, providing a more dynamic picture than the static optimized geometry from DFT.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water, chloroform), allowing for the study of solvation effects. A simulation of this compound in a solvent box would reveal how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces influence its conformation and reactivity. For instance, polar solvents might stabilize certain conformations over others, potentially affecting the planarity between the acetyl group and the pyridine ring. This analysis provides a more realistic model of the molecule's behavior in solution, which is crucial for understanding its chemical reactions and biological interactions.

Prediction of Isotope Effects and Reaction Pathways

Computational chemistry provides powerful tools to investigate the behavior of isotopically labeled compounds like this compound. The replacement of three hydrogen atoms with deuterium in the methyl group introduces a change in mass that, while not altering the potential energy surface of a reaction, significantly affects the vibrational frequencies of the molecule. This difference in zero-point vibrational energy (ZPVE) between the deuterated and non-deuterated isotopologues is the foundation of the kinetic isotope effect (KIE), a critical parameter in mechanistic studies. Theoretical models are employed to predict how this isotopic substitution influences reaction pathways and rates.

Detailed computational investigations specifically focused on this compound are not extensively available in peer-reviewed literature. However, the principles of computational chemistry allow for a robust theoretical framework to predict its reactivity. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction mechanisms. These methods are used to explore the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products.

Transition State Characterization and Reaction Barrier Calculations

A cornerstone of predicting reaction pathways is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. For a reaction involving this compound, computational chemists would model the geometry of the proposed transition state. This process involves sophisticated algorithms that locate a first-order saddle point on the potential energy surface. The validity of a calculated TS structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is successfully located and verified, its energy is calculated. The reaction barrier, or activation energy (Ea), is then determined as the energy difference between the transition state and the reactants.

Table 1: Hypothetical Reaction Barriers for a Reaction of 2-Acetyl-6-methylpyridine (B1266835) Isotopologues This table illustrates the type of data that would be generated from a computational study comparing the non-deuterated and deuterated compounds. The values are for illustrative purposes only.

| Isotopologue | Zero-Point Vibrational Energy (ZPVE) of Reactant (kJ/mol) | Energy of Transition State (kJ/mol) | Calculated Activation Energy (Ea) (kJ/mol) |

| 2-Acetyl-6-methylpyridine | 150.0 | 250.0 | 100.0 |

| This compound | 145.5 | 250.0 | 104.5 |

Note: These values are hypothetical and serve to demonstrate the expected difference due to the lower ZPVE of the C-D bonds compared to C-H bonds.

The difference in activation energy between the deuterated and non-deuterated species is the primary determinant of the kinetic isotope effect. This difference arises almost entirely from the change in ZPVE upon isotopic substitution.

Computational Prediction of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is formally defined as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), KIE = kL/kH. Computational methods, particularly DFT, are routinely used to predict KIEs with a high degree of accuracy.

The prediction relies on the calculation of vibrational frequencies for both the reactant and the transition state for each isotopologue (e.g., the -CH3 and -CD3 versions). The Bigeleisen equation, or simpler models derived from it, can then be used to calculate the KIE. The primary contributing factor is the difference in ZPVE between the two isotopologues in the reactant state versus the transition state.

In a reaction where a C-H bond on the acetyl-bearing methyl group is broken in the rate-determining step, a "primary" KIE is expected. Since the C-D bond is stronger and has a lower ZPVE than the C-H bond, breaking it requires more energy, leading to a slower reaction rate for the deuterated compound and a KIE value significantly greater than 1. If the bond to the isotopically substituted methyl group is not broken in the rate-determining step, a smaller "secondary" KIE may be observed due to changes in hybridization or steric environment at the transition state.

Table 2: Predicted Kinetic Isotope Effects (KIE) for a Hypothetical Reaction This table shows sample data from a computational prediction of KIEs.

| Reaction Type | Computational Method | Predicted kH/kD (at 298 K) | Interpretation |

| C-H Bond Cleavage | B3LYP/6-31G | 6.5 | Primary KIE, indicates C-H bond breaking in the rate-determining step. |

| Nucleophilic Attack at Carbonyl | B3LYP/6-31G | 1.05 | Secondary KIE, suggests rehybridization at a nearby center in the transition state. |

Note: These values are illustrative examples based on established principles of KIEs.

The accurate prediction of KIEs is a powerful tool for elucidating reaction mechanisms. By comparing computationally predicted KIEs for various proposed pathways with experimentally measured values, researchers can gain significant insight into the true nature of the transition state and the rate-determining step of a chemical reaction.

Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies

Utilizing Deuterium (B1214612) Labeling to Trace Reaction Pathways

Deuterium labeling is an indispensable technique for mapping the journey of atoms and functional groups throughout a chemical reaction. researchgate.net The known mass difference between hydrogen and deuterium allows for their differentiation using techniques like mass spectrometry and NMR spectroscopy, enabling chemists to track the fate of the deuterated methyl group.

Identification of Intermediates and Transient Species

In complex reactions, short-lived intermediates and transient species can be difficult to detect. The use of 2-Acetyl-6-(methyl-d3)-pyridine can help confirm the existence and structure of such species. For example, in a base-catalyzed reaction, if the methyl group is deprotonated to form a carbanionic intermediate, the presence of the deuterium label can be tracked. If the reaction is performed in a protic solvent, the absence or presence of H-D exchange at the methyl position of the starting material or product can indicate whether the formation of the carbanion is reversible. researchgate.net Labeling studies with deuterated reagents have been successfully used to demonstrate the reversibility of certain reduction steps and to identify the formation of specific intermediates like iridium hydrides in catalytic cycles. researchgate.net

Elucidation of Atom Transfer and Rearrangement Mechanisms

The deuterium label in this compound is crucial for clarifying mechanisms that involve atom transfer or molecular rearrangements. For instance, in photochemical rearrangements of pyridine (B92270) derivatives, the initial position of the deuterium label can be compared to its position in the final product(s). This comparison reveals whether the methyl group migrates or if the pyridine ring itself undergoes rearrangement. Studies on the phototransposition of deuterated pyridines have shown that such isomerizations are consistent with mechanisms involving complex cyclization and migration steps. nih.gov Similarly, in catalytic reactions, tracking the deuterium label can determine whether a C-H activation step is intramolecular (involving only the substrate) or intermolecular (involving other molecules like the solvent).

Investigating Primary and Secondary Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. princeton.edu This effect is a cornerstone of physical organic chemistry for determining reaction mechanisms. The magnitude of the KIE provides information about bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction. princeton.eduosti.gov

Experimental Design for KIE Measurements in Solution and Gas Phase

Measuring the KIE for a reaction involving this compound typically involves one of three main experimental designs:

Intermolecular Competition: Two parallel reactions are run under identical conditions, one with 2-acetyl-6-methylpyridine (B1266835) and one with this compound. The rates are measured independently, and the KIE is the ratio of the rate constants (kH/kD). This method is direct but requires precise kinetic measurements and can be sensitive to experimental errors. baranlab.org

Intramolecular Competition: A substrate containing both a C-H and a C-D bond is used, and the product ratio resulting from the cleavage of each bond is measured. While not directly applicable to this compound, this principle is important in KIE studies.

Intermolecular Competition with a Common Reagent: A mixture of the non-deuterated and deuterated substrates is reacted with a limited amount of a reagent. The relative amounts of the remaining starting materials or the products are then analyzed. This is often the most practical and precise method. wikipedia.org

In both solution and gas-phase experiments, the analysis of reactants and products is typically performed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic ratios. researchgate.netnih.gov

Interpretation of KIEs for Rate-Determining Steps and Transition State Structures

The interpretation of the measured KIE value (kH/kD) provides profound mechanistic insights:

Primary KIE: If the C-H bond at the 6-methyl position is broken or formed in the rate-determining step, a significant primary KIE is typically observed, with kH/kD values often ranging from 2 to 7 at room temperature. youtube.com A value in this range strongly suggests that the deprotonation or a hydrogen atom transfer involving the methyl group is central to the slowest step of the reaction. princeton.edu For example, a large KIE in an elimination reaction would be consistent with an E2 mechanism where the C-H bond is broken in the RDS. youtube.com

Secondary KIE: If the deuterated C-D bond is not broken in the RDS but its environment changes (e.g., rehybridization of the carbon atom), a smaller secondary KIE is observed. These values are typically between 0.7 and 1.5. youtube.com For instance, a secondary KIE might be observed in an SN1 reaction where a carbocation is formed, as this changes the hybridization at the adjacent carbon, affecting the vibrational frequencies of the C-D bonds.

Absence of KIE: A KIE value close to 1 (kH/kD ≈ 1) generally indicates that the C-H bond of the methyl group is not involved in the rate-determining step or any preceding equilibrium steps. wikipedia.orgpkusz.edu.cn

The magnitude of the primary KIE can also provide information about the geometry of the transition state. A linear transition state where the hydrogen is symmetrically transferred between the donor and acceptor often leads to a maximal KIE. princeton.edu Unusually large KIEs (>10-15) can be an indication of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. nih.gov

Mechanistic Insights into Organic and Organometallic Reactions

The use of this compound is particularly valuable in understanding the mechanisms of complex organic and organometallic reactions. In organometallic chemistry, pyridine derivatives are common ligands. The coordination of 2-acetylpyridine (B122185) to a metal center can activate the acetyl group or the methyl group towards further reaction.

By using the deuterated analogue, chemists can determine if C-H activation of the methyl group by the metal center is a key step. For example, in a catalytic cycle, if a C-H bond cleavage at the methyl group is rate-determining, a significant primary KIE would be observed. This has been used to distinguish between different proposed mechanisms in transition-metal-catalyzed C-H functionalization. pkusz.edu.cn Similarly, in reactions involving reductive elimination from a metal center, KIE studies can differentiate between the rate of the bond-forming step and the influence of preceding equilibrium steps, as an inverse equilibrium isotope effect can sometimes mask a normal kinetic isotope effect for a single step. rutgers.edu

Unraveling Reaction Pathways: The Role of this compound in Mechanistic Studies

The precise elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the fundamental understanding needed to control and optimize chemical transformations. Isotope labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, has emerged as a powerful tool in this endeavor. The resulting kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, offers profound insights into the transition states of reactions. This article focuses on the application of a specific isotopically labeled compound, this compound, as a sophisticated probe for dissecting the mechanisms of key reactions involving the versatile pyridine scaffold.

1 The Role of this compound as a Mechanistic Probe

The strategic placement of a deuterated methyl group in this compound allows it to serve as a highly sensitive mechanistic probe. The utility of this compound lies in the measurement of secondary kinetic isotope effects (SKIEs). Unlike primary KIEs, where the bond to the isotope is broken in the rate-determining step, SKIEs arise from isotopic substitution at a position not directly involved in bond cleavage. iupac.org These effects, though smaller than their primary counterparts, provide crucial information about changes in hybridization and the electronic environment of the reaction center during the transition state. libretexts.org

When this compound participates in a reaction, the presence of the -CD3 group can influence the reaction rate compared to its non-deuterated counterpart, 2-acetyl-6-methylpyridine. The magnitude of this SKIE (kH/kD) can help distinguish between different proposed mechanisms. For instance, a change in the hybridization of the carbon atom to which the methyl group is attached, or alterations in hyperconjugation with the pyridine ring system, will be reflected in the observed KIE. libretexts.org

2 Studies on Nucleophilic Aromatic Substitution and Electrophilic Attack on Pyridine Derivatives

The electron-withdrawing nature of the acetyl group and the inherent electronic properties of the pyridine ring make 2-acetyl-6-methylpyridine and its deuterated analogue interesting substrates for studying both nucleophilic aromatic substitution (SNAr) and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the substitution of a leaving group. The mechanism of SNAr reactions can be either a stepwise process, involving the formation of a stable intermediate called a Meisenheimer complex, or a concerted process where bond formation and bond cleavage occur simultaneously.

The use of this compound can help to distinguish between these pathways. A significant secondary kinetic isotope effect would suggest a change in the steric and electronic environment of the methyl group in the rate-determining step. For example, in a stepwise mechanism, the formation of the Meisenheimer complex involves a change in hybridization of the ring carbons, which could be influenced by the adjacent deuterated methyl group, leading to a measurable SKIE. The absence of a significant KIE might suggest that the formation of the intermediate is not the rate-limiting step or that the reaction proceeds through a different pathway.

Quantum-mechanical studies on related SN2 reactions have shown that even secondary isotope effects can be complex, with contributions from various vibrational modes. nih.gov These theoretical models, combined with experimental data from compounds like this compound, are crucial for a complete understanding of the reaction dynamics.

Electrophilic Attack on the Pyridine Ring:

While the pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, electrophilic substitution can occur, typically at the 3- and 5-positions. quimicaorganica.org The acetyl and methyl groups on the ring further influence the regioselectivity and rate of these reactions.

By comparing the reaction rates of this compound and its non-deuterated isotopologue in electrophilic substitution reactions, researchers can probe the nature of the transition state. For example, if the rate-determining step involves the formation of a sigma complex (arenium ion), the change in hybridization of the ring carbons could lead to a secondary kinetic isotope effect from the adjacent -CD3 group. The magnitude of this effect can provide insights into the structure and stability of the transition state leading to the sigma complex.

Deuterium labeling studies have been instrumental in understanding the mechanisms of various reactions involving pyridine derivatives, including exchange reactions and functionalizations. cdnsciencepub.comresearchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on other deuterated pyridines are directly applicable. rsc.orgresearchgate.net

Utilization in Advanced Analytical Chemistry Methodologies

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. 2-Acetyl-6-(methyl-d3)-pyridine is specifically designed for such applications, serving as an isotopic analog to the non-labeled compound, 2-acetyl-6-methylpyridine (B1266835).

In quantitative analysis, an internal standard is essential for correcting variations in sample preparation and instrument response. A stable isotope-labeled internal standard is considered the gold standard because its physicochemical properties are nearly identical to those of the analyte. This compound, with its deuterium-labeled methyl group, co-elutes with the natural compound in chromatographic systems and exhibits similar ionization efficiency in the mass spectrometer.

This approach has been successfully demonstrated with other deuterated compounds. For instance, [Methyl-D3]2hypericin is used as an internal standard for quantifying hypericin (B1674126) in human plasma by LC-MS. nih.gov Similarly, deuterated forms of nicotinic acid metabolites have been employed as internal standards to ensure accurate quantification in plasma samples. researchgate.net The use of this compound follows the same principle, ensuring a precise stoichiometric relationship is maintained from extraction to detection, which is critical for the accuracy of the final quantitative result.

Analyzing compounds in complex biological or environmental matrices, such as plasma, milk, or sediment, presents significant challenges due to the presence of interfering substances that can cause ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is paramount for mitigating these matrix effects.

Because the internal standard and the analyte behave almost identically during sample extraction, cleanup, and chromatographic separation, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. nih.govnih.gov This allows the ratio of the analyte to the internal standard to remain constant, leading to a significant enhancement in the precision and accuracy of the measurement. For example, robust quantitative methods have been developed for analyzing pyridine (B92270) in challenging environmental matrices like shellfish and sediment by using appropriate analytical techniques where a deuterated standard would be invaluable. northeastfc.uk The application of this compound ensures that the quantification of its non-deuterated counterpart is reliable and reproducible, even at low concentrations in intricate sample types. nih.gov

Advanced Chromatographic Separation Techniques Coupled with Isotopic Detection

The coupling of chromatographic separation techniques with mass spectrometry for isotopic detection is a cornerstone of modern analytical chemistry. This combination allows for the separation of complex mixtures and the highly selective detection and quantification of target compounds based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying isomers—compounds with the same molecular formula but different structural arrangements. The development of selective methods is crucial, as isomers can have different biological activities or origins. For instance, LC-MS/MS methods have been developed for the challenging separation of pyrrolizidine (B1209537) alkaloid isomers in milk and steroid isomers in urine. nih.govnih.gov

In the context of analyzing pyridine derivatives, GC-MS methods are often employed, sometimes using a headspace injection technique for volatile compounds. northeastfc.ukmdpi.com An LC-MS/MS method can also be used for separating various pyridine-containing compounds and their metabolites. researchgate.net When developing such methods to quantify 2-acetyl-6-methylpyridine and separate it from its isomers, this compound would be the ideal internal standard. Its retention time would be virtually identical to the target analyte, but it would be clearly distinguished by the mass spectrometer, allowing for unambiguous identification and precise quantification. nih.govnih.gov

Table 1: Role of this compound in Chromatographic Methods

| Analytical Technique | Role of this compound | Benefit |

| GC-MS | Internal Standard | Corrects for injection volume variability and ensures accurate quantification of 2-acetyl-6-methylpyridine. |

| LC-MS/MS | Internal Standard | Compensates for matrix effects (ion suppression/enhancement) and losses during sample preparation. |

| IDMS | Isotopic Analog | Enables highly accurate and precise absolute quantification by measuring the ratio of native to labeled analyte. |

| Isomer Separation | Co-eluting Standard | Confirms the chromatographic peak identity of 2-acetyl-6-methylpyridine against other structural isomers. |

Isotope Ratio Monitoring (IRM) is an analytical technique used to determine the origin or synthetic pathway of a particular compound by measuring the precise ratio of its stable isotopes. While specific research detailing the use of this compound for environmental source apportionment was not found, the principle is broadly applicable. In environmental forensics, if 2-acetyl-6-methylpyridine were identified as a contaminant, its natural isotopic signature could be compared against the signatures of potential sources. rrkchem.com The deuterated compound would serve as a laboratory standard or spike to validate the measurement methodology and ensure the accuracy of the isotope ratio measurements in environmental samples, which can be complex. northeastfc.uk

Derivatization-Based Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. This is often done to increase volatility for GC-MS analysis, enhance ionization efficiency for LC-MS, or improve chromatographic separation. nih.govresearchgate.net For example, hydroxyl groups can be acetylated to make a molecule more suitable for GC-MS analysis. researchgate.net

When a derivatization step is necessary for the analysis of 2-acetyl-6-methylpyridine, the ideal internal standard, this compound, would undergo the same chemical reaction. researchgate.net This ensures that any variability or incomplete yield in the derivatization reaction affects both the analyte and the internal standard equally, thus preserving the accuracy of the quantitative analysis. Common derivatizing agents like propionic anhydride (B1165640) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are used to modify analytes, and the resulting derivatives are then analyzed by GC-MS. nih.gov The use of a deuterated standard in such a workflow is critical for reliable method performance. researchgate.net

Design and Synthesis of Specific Derivatization Reagents Incorporating Deuterium (B1214612)

The design of deuterium-labeled compounds for analytical purposes is a deliberate process aimed at creating molecules that can act as ideal internal standards or derivatization reagents. The primary goal is to produce a compound that is chemically identical to the analyte of interest but has a different mass, allowing for precise quantification and structural elucidation. princeton.edunih.gov

The synthesis of this compound, while not explicitly detailed in readily available literature, can be conceptualized through established organic synthesis routes. A common method for preparing 2-acetylpyridine (B122185) involves the acylation of a suitable pyridine precursor. wikipedia.orggoogle.com To introduce the deuterium-labeled methyl group, the synthesis would need to be adapted, likely starting with a deuterated precursor or introducing the label in a specific step.

One plausible synthetic approach could involve a Grignard reaction, a common method for forming carbon-carbon bonds. The synthesis could start from 2-bromo-6-(methyl-d3)-pyridine. This deuterated starting material could potentially be synthesized from 2,6-lutidine, where the methyl groups are deuterated via an H-D exchange reaction, followed by selective bromination. The 2-bromo-6-(methyl-d3)-pyridine would then react with a suitable acetylating agent, such as N,N-dimethylacetamide, after forming the Grignard reagent.

Alternatively, a Friedel-Crafts acylation reaction on 2-(methyl-d3)-pyridine could be employed. google.com This would involve reacting 2-(methyl-d3)-pyridine with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. google.com The challenge in this route lies in controlling the regioselectivity of the acylation to favor the 6-position.

A generalized synthetic scheme is presented below:

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Bromo-6-methylpyridine | Deuterating agent (e.g., D₂O, catalyst) | 2-Bromo-6-(methyl-d3)-pyridine | H-D Exchange |

The selection of a specific synthetic pathway would depend on factors such as the availability of starting materials, desired yield, and ease of purification. The overarching design principle remains the stable and specific incorporation of the deuterium label into the molecule. nih.gov

Impact of Deuterium Labeling on Ionization Efficiency and Fragmentation Patterns

The introduction of deuterium into a molecule like 2-acetylpyridine to form this compound has significant implications for its analysis by mass spectrometry. These effects are primarily observed in the ionization efficiency and the fragmentation patterns of the molecule upon collision-induced dissociation (CID). stackexchange.com

Ionization Efficiency:

Stable isotope-labeled internal standards are widely recommended in quantitative mass spectrometry because it is assumed that the analyte and its labeled counterpart have identical ionization efficiencies. oup.com However, studies have shown that matrix effects can sometimes persist, leading to slight differences. oup.comnih.gov This phenomenon, known as the isotope effect, can be attributed to the fact that the substitution of hydrogen with deuterium can lead to minor differences in the binding interactions and physicochemical properties of the deuterated and non-deuterated analytes. oup.com While often minimal, this effect must be considered during method validation for high-precision quantitative analyses. In some cases, the use of a deuterium-labeled standard significantly improves the reproducibility and accuracy of quantification by compensating for variations in ionization caused by the sample matrix. researchgate.net

Fragmentation Patterns:

Deuterium labeling is a powerful tool for elucidating fragmentation mechanisms in mass spectrometry. spectroscopyonline.com The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect. This effect can alter the relative abundance of fragment ions compared to the non-deuterated analog. stackexchange.com

When this compound is analyzed by tandem mass spectrometry (MS/MS), its fragmentation pattern will differ from that of 2-acetylpyridine. The key difference is the mass of the fragments containing the methyl-d3 group. For example, a common fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org

Loss of the methyl group from non-deuterated 2-acetylpyridine would result in a fragment with a mass loss of 15 Da (CH₃).

In contrast, loss of the deuterated methyl group from this compound would result in a mass loss of 18 Da (CD₃).

This predictable mass shift is invaluable for identifying and confirming the structure of metabolites and for distinguishing the internal standard from the analyte. nih.gov By comparing the fragmentation spectra of the labeled and unlabeled compounds, researchers can pinpoint which fragments retain the deuterium label, providing crucial information about the molecule's structure and fragmentation pathways. spectroscopyonline.comnih.gov

Table 2: Expected Mass Shifts in Key Fragments of this compound vs. 2-Acetylpyridine

| Parent Compound | Molecular Ion (M+H)⁺ m/z | Key Fragmentation | Fragment Ion m/z | Mass of Neutral Loss |

|---|---|---|---|---|

| 2-Acetylpyridine | 122.06 | Loss of •CH₃ | 107.05 | 15.02 |

This strategic use of deuterium labeling enhances the power of mass spectrometry, enabling more reliable quantitative studies and providing deeper insights into the fragmentation behavior of organic molecules. spectroscopyonline.com

Role in Biochemical Pathway Tracing and Metabolomic Research Probes

Applications in In Vitro Enzymatic Reaction Mechanism Research

In the controlled environment of in vitro studies, 2-Acetyl-6-(methyl-d3)-pyridine serves as a sophisticated tool for dissecting the intricate mechanisms of enzymatic reactions.

As an analog of the non-deuterated 2-acetyl-6-methylpyridine (B1266835), the deuterated version can be introduced into enzymatic systems to probe substrate-enzyme interactions. While the structural and electronic similarities ensure it can be recognized by the active site of relevant enzymes, the kinetic isotope effect (KIE) resulting from the stronger carbon-deuterium bond can reveal critical details about the reaction mechanism. For instance, a slower reaction rate with the deuterated substrate compared to its non-deuterated counterpart would suggest that the cleavage of a C-H bond at the methyl group is a rate-determining step in the enzymatic transformation.

Furthermore, deuterium (B1214612) labeling is a powerful technique for elucidating reaction mechanisms, as demonstrated in studies of chemo-enzymatic dearomatization of activated pyridines. In such research, the use of deuterated reagents helps to track the fate of specific hydrogen atoms, providing insights into the stereochemistry and sequence of bond-breaking and bond-forming events within the enzyme's active site.

The deuterium atoms on the methyl group of this compound can be used to study hydrogen/deuterium exchange reactions catalyzed by enzymes. The observation of deuterium loss or exchange with protons from the solvent can indicate the involvement of specific enzymatic residues in proton abstraction steps. This provides valuable information about the chemical environment of the enzyme's active site and the roles of individual amino acids in catalysis.

Moreover, by tracking the deuterated methyl group through a series of metabolic reactions, researchers can unravel complex pathways of metabolite interconversion. The unique mass signature of the deuterium label allows for the unambiguous identification of downstream metabolites that have retained the labeled group, thereby mapping out the metabolic fate of the initial substrate. A similar approach has been successfully employed using deuterated ketamine to identify novel metabolites in human liver microsomes, where the deuterated metabolites served as internal chromatographic and mass spectrometric markers. nih.gov

Utilization in Stable Isotope Labeling (SIL) for Proteomic and Metabolomic Studies

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, and this compound is well-suited for such applications.

In mass spectrometry-based analyses, deuterated compounds like this compound serve as excellent internal standards. nih.gov When added to a biological sample at a known concentration, the deuterated standard co-elutes with its non-deuterated, endogenous counterpart during chromatography. The ratio of the mass spectrometer signal of the endogenous compound to the deuterated standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This "spike-in" approach is a robust method applicable to a wide range of biological matrices, from cell lysates to tissue extracts. nih.gov

The use of biologically synthesized deuterated material as an internal marker has proven to be a viable approach for identifying metabolites in complex biological samples. nih.gov This strategy facilitates the detection of novel metabolites that might otherwise be missed. nih.gov

| Application Area | Specific Use of this compound | Key Advantage |

| Quantitative Proteomics | Internal standard for quantifying post-translational modifications. | Accurate quantification by correcting for experimental variability. |

| Metabolomics | Spike-in standard for absolute quantification of its endogenous analog. | Precise measurement of metabolite levels in complex biological samples. |

| Drug Metabolism Studies | Marker to aid in the identification of novel metabolites. | Facilitates the discovery of new biotransformation products. |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing a stable isotope-labeled substrate like this compound into a cell culture or model organism, researchers can trace the path of the deuterium label as it is incorporated into various downstream metabolites. The pattern and rate of label incorporation provide a dynamic view of the metabolic network, revealing the relative activities of different pathways.

This approach, often utilizing techniques like 13C-MFA, allows for the detailed mapping of carbon fluxes in central carbon metabolism and can reveal metabolic bottlenecks or shifts in pathway usage in response to genetic or environmental perturbations. nih.gov While typically performed with 13C-labeled substrates, the principles of MFA are readily adaptable to deuterium labeling for tracing specific metabolic transformations. Integrated approaches that combine metabolic flux analysis with proteomic or epigenetic analyses can provide a comprehensive understanding of the interplay between metabolism and other cellular processes. nih.gov

Research on Deuterium Incorporation into Biosynthetic Pathways